molecular formula C9H9BrO4 B184605 Methyl 5-bromo-2-hydroxy-4-methoxybenzoate CAS No. 39503-52-1

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Cat. No.: B184605
CAS No.: 39503-52-1
M. Wt: 261.07 g/mol
InChI Key: WLCVGKZBHDBQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . This compound is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring. It is commonly used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate can be synthesized from 5-bromo-2-hydroxy-4-methoxybenzoic acid through esterification. The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like or in the presence of a polar aprotic solvent such as (DMF).

    Oxidation: in an aqueous medium or in an acidic medium.

    Reduction: in anhydrous ether or in methanol.

Major Products Formed:

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of or .

    Reduction: Formation of .

Scientific Research Applications

Chemistry: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-hydroxy-4-methoxybenzoate involves its interaction with various molecular targets. The bromine atom and hydroxyl group play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Comparison: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is unique due to the specific positions of the bromine, hydroxyl, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties compared to its similar compounds. For example, the presence of the hydroxyl group at the 2-position and the methoxy group at the 4-position makes it more reactive in certain substitution and oxidation reactions compared to its analogs .

Properties

IUPAC Name

methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCVGKZBHDBQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359987
Record name methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-52-1
Record name Benzoic acid, 5-bromo-2-hydroxy-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39503-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-BROMO-2-HYDROXY-4-METHOXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 9.0 g (56.5 mmol) of bromine in 5 ml of CH2Cl2 is added dropwise to a 0° C. solution of 10.0 g (54.9 mmol) of methyl 4-methoxysalicylate in 90 ml of CH2Cl2. The reaction is stirred at 0° C. to 25° C. over five hours and then concentrated in vacuo to give 13.9 g of methyl 5-bromo-4-methoxysalicylate as a white solid: mp 141°-143° C.) (lit mp 143°-144° C.), Cresp, T. M.; Sargent, M. V.; Elix, J. A.; Murphy, D. P. H., J. Chem. Soc., Perkin Trans., 1, 1973, 340). The material is sufficiently pure to be used in the subsequent reaction.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-hydroxy-4-methoxybenzoic acid (2.00 g) in methanol (10.0 mL) was added 0.6M (diazomethyl)trimethylsilane/hexane solution (14.8 mL) under ice-cooling, and the mixture was stirred for 3 hr. To the reaction mixture was added acetic acid (0.12 mL), and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.08 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
(diazomethyl)trimethylsilane hexane
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Reactant of Route 6
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.